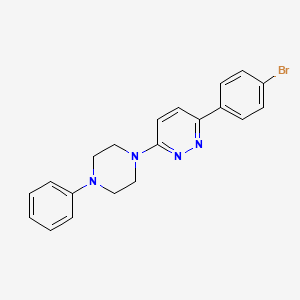
3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine is a chemical compound with potential therapeutic applications. It belongs to the pyridazine class of compounds and has been the focus of scientific research due to its unique chemical properties and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer growth, and viral replication. The compound may also interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer growth, and viral replication. The compound has also been shown to affect cellular membranes and their properties. In vivo studies have shown that the compound has anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine has several advantages for lab experiments. The compound is relatively easy to synthesize and has high purity. The compound has also been shown to have potent anti-inflammatory, anti-cancer, and anti-viral properties in vitro and in vivo. However, there are also limitations to using the compound in lab experiments. The compound is not very soluble in water, which can make it difficult to use in certain assays. The compound also has limited stability in solution, which can affect its potency.
Future Directions
There are several future directions for the study of 3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to produce higher yields and improve the solubility and stability of the compound. The compound may also be studied in combination with other drugs to enhance its therapeutic effects. Finally, the compound may be tested in clinical trials to evaluate its safety and efficacy as a potential therapeutic agent.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine involves the reaction of 4-bromoaniline, 4-phenylpiperazine, and pyridine-2,3-dicarbonitrile in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and deprotection, to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine has been the focus of scientific research due to its potential therapeutic benefits. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces inflammation. The compound has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
properties
IUPAC Name |
3-(4-bromophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4/c21-17-8-6-16(7-9-17)19-10-11-20(23-22-19)25-14-12-24(13-15-25)18-4-2-1-3-5-18/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARBMGFNULZXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-isobutyl-N-methyl-3-piperidinamine](/img/structure/B6028331.png)
![methyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6028332.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-3-(4-hydroxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6028337.png)

![3-[(cycloheptylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6028345.png)
![N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea](/img/structure/B6028363.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6028375.png)
![N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6028380.png)
![1-{[7-[chloro(difluoro)methyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B6028391.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6028394.png)
![1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B6028402.png)
![(3,4-dimethoxyphenyl){1-[3-(2-furyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6028414.png)
![5-(4-ethoxyphenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6028418.png)
![2-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B6028419.png)